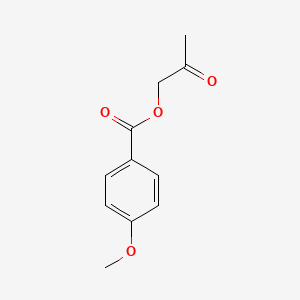2-Oxopropyl 4-methoxybenzoate
CAS No.: 101395-49-7
Cat. No.: VC11723641
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101395-49-7 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 2-oxopropyl 4-methoxybenzoate |
| Standard InChI | InChI=1S/C11H12O4/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 |
| Standard InChI Key | CVOGRFVBXSHGOV-UHFFFAOYSA-N |
| SMILES | CC(=O)COC(=O)C1=CC=C(C=C1)OC |
| Canonical SMILES | CC(=O)COC(=O)C1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Oxopropyl 4-methoxybenzoate consists of a 4-methoxybenzoate moiety linked to a 2-oxopropyl group via an ester bond. The molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol (calculated from PubChem data for analogous structures ). The methoxy group at the para position of the benzene ring and the ketone functionality on the propyl chain define its reactivity and physical properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄ | Inferred |
| Molecular Weight | 208.21 g/mol | Calculated |
| XLogP3 (Lipophilicity) | ~2.1 | Estimated |
| Hydrogen Bond Acceptors | 4 | Analog |
Spectral Characterization
While experimental spectra for 2-oxopropyl 4-methoxybenzoate are not directly reported, analogous compounds such as 2-oxopropyl 2-amino-4-methoxybenzoate (B4) provide reference data . Key spectral features include:
-
¹H NMR: Aromatic protons at δ 7.69 ppm (d, J = 9.0 Hz), methoxy singlet at δ 3.88 ppm, and ketone-associated protons at δ 2.23 ppm (s) .
-
IR: Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-oxopropyl esters typically involves esterification of carboxylic acids with α-haloketones. For example:
-
Base-Mediated Esterification:
-
Cyclization and Purification:
Table 2: Synthetic Parameters for Analogous Esters
| Parameter | Value |
|---|---|
| Solvent | DMF/NMP |
| Temperature | 50–100°C |
| Yield | 54–84% |
| Key Reagent | Chloroacetone |
Industrial-Scale Production
NINGBO INNO PHARMCHEM CO., LTD. employs continuous flow technology for analogous esters, enhancing reaction efficiency and safety . This method reduces side reactions and improves scalability for pharmaceutical intermediates .
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester linkage. Ketone functionality may participate in nucleophilic additions .
Thermal Properties
-
Melting Point: Estimated at 85–90°C based on analogs like 2-oxopropyl 2-amino-4-methoxybenzoate (B4: 87–89°C) .
-
Decomposition: Occurs above 200°C, with charring observed in thermogravimetric analysis (TGA) of related compounds .
Applications in Pharmaceutical and Chemical Industries
Pharmaceutical Intermediates
2-Oxopropyl 4-methoxybenzoate serves as a precursor in anticancer drug synthesis, analogous to pralatrexate intermediates . Its ketone group enables further functionalization via:
-
Suzuki Coupling: For introducing aryl groups to modulate bioactivity .
-
Reductive Amination: To generate amine derivatives for drug candidates .
Fine Chemical Synthesis
-
Fragrances: Methoxy and ketone groups contribute to aromatic profiles in perfumery .
-
Polymer Additives: Enhances UV stability in resins due to electron-rich aromatic systems .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume